molecular formula C9H14N4O B13528498 2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

Cat. No.: B13528498
M. Wt: 194.23 g/mol
InChI Key: GDAGFADNHVVBQN-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is an organic compound with a unique structure that includes a pyrazole ring and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-amino-1H-pyrazole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid
  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-Amino-1h-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C9H14N4O/c10-8-4-12-13(5-8)6-9(14)11-3-7-1-2-7/h4-5,7H,1-3,6,10H2,(H,11,14)

InChI Key

GDAGFADNHVVBQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CN2C=C(C=N2)N

Origin of Product

United States

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